molecular formula C24H24N4O2 B3313642 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 946381-53-9

2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B3313642
CAS No.: 946381-53-9
M. Wt: 400.5 g/mol
InChI Key: OUJSQNAIKVHIOK-UHFFFAOYSA-N
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Description

2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound that features multiple heterocyclic structures. The compound contains an indole moiety, an oxadiazole ring, and a tetrahydroquinoline unit, making it a unique and potentially bioactive molecule. These structural elements are known for their diverse biological activities and are often found in pharmacologically active compounds.

Preparation Methods

The synthesis of 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Indole Synthesis: The indole moiety can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Tetrahydroquinoline Formation: The tetrahydroquinoline unit can be synthesized through the Povarov reaction, which is a multi-component reaction involving an aniline, an aldehyde, and an alkene.

    Coupling Reactions: The final step involves coupling the synthesized oxadiazole, indole, and tetrahydroquinoline units using appropriate coupling reagents and conditions.

Chemical Reactions Analysis

2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and oxadiazole rings, using electrophilic or nucleophilic reagents.

    Hydrolysis: The oxadiazole ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Due to its structural features, the compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery.

    Medicine: The compound’s potential pharmacological activities can be explored for therapeutic applications, including the development of new medications.

    Industry: The compound can be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is not well-documented. based on its structural components, the compound may interact with various molecular targets and pathways:

    Indole Moiety: The indole ring can interact with serotonin receptors, enzymes, and other proteins, potentially modulating their activity.

    Oxadiazole Ring: The oxadiazole ring can act as a bioisostere of amides, influencing the compound’s binding affinity and stability.

    Tetrahydroquinoline Unit: This unit can interact with various receptors and enzymes, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-2-8-22-25-26-24(30-22)21-15-18-10-4-6-13-20(18)28(21)16-23(29)27-14-7-11-17-9-3-5-12-19(17)27/h3-6,9-10,12-13,15H,2,7-8,11,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJSQNAIKVHIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Reactant of Route 2
2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Reactant of Route 5
2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

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